Butanal, (2,4-dinitrophenyl)hydrazone (CAS 1527-98-6), commonly known as butyraldehyde DNPH, is an essential analytical standard used for the quantification of C4 aldehyde emissions in environmental and industrial matrices. As a stable, crystalline solid derivative of the highly volatile butyraldehyde, it provides a fixed molecular structure that prevents evaporative loss and degradation during sample transport and storage. Procurement of this specific high-purity standard is critical for calibrating HPLC-UV systems according to regulatory frameworks such as EPA Method TO-11A and CARB Method 1004, where accurate trace-level detection of carbonyls is mandatory [1].
Substituting butyraldehyde DNPH with underivatized butyraldehyde or closely related C4 hydrazones compromises analytical integrity. Underivatized butyraldehyde is highly volatile (boiling point ~75°C) and lacks a strong chromophore, making it unsuitable for direct high-sensitivity UV detection or long-term calibration storage. Furthermore, substituting with the structural isomer isobutyraldehyde DNPH is analytically invalid; the two isomers exhibit nearly identical mass spectra and closely overlapping chromatographic retention times. Without the exact butyraldehyde DNPH standard to establish a precise retention time baseline, resolving the linear isomer from the branched isomer in complex mixtures is impossible, leading to inaccurate emission reporting and failed regulatory compliance [1].
Derivatization of butyraldehyde with 2,4-dinitrophenylhydrazine converts a highly volatile liquid into a stable, crystalline solid, drastically altering its thermal profile. Underivatized butyraldehyde possesses a boiling point of approximately 75°C, making it highly susceptible to evaporative loss during sampling and storage. In contrast, butyraldehyde DNPH is a stable solid with a melting point of 123-124°C [1]. This transformation effectively eliminates volatility-induced concentration drift in calibration solutions, ensuring that standard curves remain accurate over extended storage periods in acetonitrile matrices.
| Evidence Dimension | Volatility and Thermal State |
| Target Compound Data | Stable solid, melting point 123-124°C |
| Comparator Or Baseline | Underivatized butyraldehyde (volatile liquid, boiling point ~75°C) |
| Quantified Difference | ~48°C increase in phase transition temperature (boiling to melting), eliminating ambient volatility |
| Conditions | Standard ambient pressure and temperature storage |
Procuring the stable DNPH derivative prevents calibration errors caused by the evaporative loss typical of underivatized short-chain aldehydes.
In high-performance liquid chromatography (HPLC), distinguishing linear butyraldehyde from its branched isomer, isobutyraldehyde, requires exact reference standards due to their structural similarity. On optimized high-resolution C18 columns, butyraldehyde DNPH and isobutyraldehyde DNPH exhibit a tight retention time differential. In optimized gradients, butyraldehyde DNPH typically elutes at approximately 14.65 minutes, while isobutyraldehyde DNPH elutes slightly later at 15.46 minutes [1]. Without the exact butyraldehyde DNPH standard to anchor this ~0.8-minute retention time difference, peak misidentification is highly probable, especially in complex environmental matrices where both isomers co-occur.
| Evidence Dimension | HPLC Retention Time |
| Target Compound Data | ~14.65 minutes |
| Comparator Or Baseline | Isobutyraldehyde DNPH (~15.46 minutes) |
| Quantified Difference | ~0.8 minute retention time separation |
| Conditions | High-resolution C18 HPLC column with water/acetonitrile gradient |
Procurement of the exact linear isomer standard is mandatory to accurately resolve and quantify C4 aldehydes in regulatory air quality testing.
The primary analytical advantage of procuring butyraldehyde DNPH over its underivatized precursor is its massive enhancement in optical detectability. Underivatized butyraldehyde lacks a conjugated pi-system capable of strong absorption in the near-UV or visible spectrum, rendering standard UV detectors ineffective for trace analysis. The addition of the 2,4-dinitrophenyl group introduces a strong chromophore with an absorption maximum (UV max) at approximately 360 nm [1]. This allows for high-sensitivity detection using Diode Array Detectors (DAD) or standard UV/Vis detectors, enabling quantification down to the µg/mL or parts-per-billion (ppb) levels required by EPA and CARB methodologies.
| Evidence Dimension | UV Absorption Maximum (λmax) |
| Target Compound Data | Strong absorption peak at ~360 nm |
| Comparator Or Baseline | Underivatized butyraldehyde (negligible absorption >300 nm) |
| Quantified Difference | Shift of analytical detection window to 360 nm with high molar absorptivity |
| Conditions | HPLC-UV/DAD analysis in acetonitrile/water mobile phase |
The 360 nm chromophore is essential for buyers needing to achieve trace-level regulatory detection limits that are impossible with the raw aldehyde.
Directly leveraging its strong 360 nm UV absorption and non-volatile solid state, butyraldehyde DNPH is the required standard for calibrating HPLC systems used to monitor ambient and indoor air quality [1]. It allows laboratories to accurately quantify butyraldehyde emissions from industrial exhausts, automotive emissions, and building materials without the instability issues of raw aldehydes.
Because butyraldehyde is a key flavor compound that often co-occurs with isobutyraldehyde, the exact butyraldehyde DNPH standard is used to resolve these isomers chromatographically [1]. This ensures precise flavor profiling and off-flavor detection in beverages, baked goods, and fermented products where structural isomers dictate entirely different sensory profiles.
In the analysis of mainstream cigarette smoke and e-cigarette aerosols, complex mixtures of volatile carbonyls are trapped using DNPH cartridges. The butyraldehyde DNPH standard is critical for establishing the specific retention time needed to separate the C4 linear aldehyde peak from a dense matrix of other short-chain carbonyl derivatives [1].